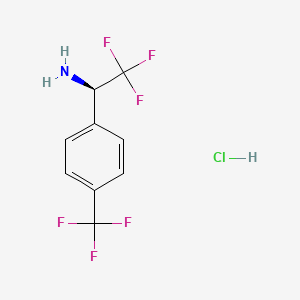

(R)-2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride

Description

“(R)-2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride” is a chiral amine hydrochloride salt characterized by a trifluoromethyl (-CF₃) group at the para position of the phenyl ring and a trifluoroethylamine backbone. Its molecular formula is C₉H₈ClF₆N, with a molecular weight of 279.61 g/mol . Structurally, the (R)-enantiomer is specified, which may influence its biochemical interactions compared to the (S)-form.

Properties

IUPAC Name |

(1R)-2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F6N.ClH/c10-8(11,12)6-3-1-5(2-4-6)7(16)9(13,14)15;/h1-4,7H,16H2;1H/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBJQMJLPMZXUCR-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)N)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](C(F)(F)F)N)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF6N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound exhibits diverse reactivity due to its trifluoromethyl groups and amine functionality. Key reaction types include:

Nucleophilic Substitutions

The amine group (NH) acts as a nucleophile, reacting with electrophiles such as carbonyl compounds (e.g., ketones, aldehydes) to form imines or amidines. For example, trifluoromethyl ketones can undergo condensation with amines to produce biologically active molecules, as demonstrated in studies involving similar trifluoromethylated compounds .

Electrophilic Aromatic Substitutions

The electron-withdrawing trifluoromethyl groups activate the aromatic ring toward electrophilic substitution. This reactivity enables reactions with electrophiles like halogens or nitro groups, facilitating functionalization of the phenyl ring.

Oxidation Reactions

The amine group can be oxidized to form corresponding nitro compounds or ketones, depending on the oxidizing agent. This transformation is critical for generating intermediates in pharmaceutical synthesis.

Enzyme Interactions

The compound’s trifluoromethyl groups enhance binding affinity to biological targets (e.g., enzymes, receptors) via lipophilic interactions. This property is leveraged in drug discovery for modulating enzyme activity or receptor signaling pathways.

Reaction Conditions and Reagents

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Nucleophilic Substitution | Trifluoromethyl ketones, aldehydes | Acid catalysis (e.g., PTSA), reflux |

| Electrophilic Substitution | Halogens, nitro groups | Aromatic electrophilic substitution |

| Oxidation | Oxidizing agents (e.g., H₂O₂) | Controlled temperature, acidic/basic |

| Enzyme Interactions | Enzymatic catalysts | Physiological pH, 37°C |

Data synthesized from synthesis protocols and mechanistic studies .

Role of Trifluoromethyl Groups

The trifluoromethyl substituents play a pivotal role in modulating reactivity:

-

Electron-Withdrawing Effect : Enhances the electrophilicity of adjacent carbonyl groups and activates aromatic rings for substitution.

-

Lipophilicity : Increases affinity for biological targets, improving drug-like properties (e.g., permeability, metabolic stability).

Pharmaceutical Development

-

SSRI Synthesis : Used as a precursor for selective serotonin reuptake inhibitors due to its ability to modulate neurotransmitter systems.

-

Enzyme Inhibitors : Trifluoromethyl groups enhance binding to enzyme active sites, enabling the design of potent inhibitors for therapeutic targets.

Agrochemicals

-

Biologically Active Molecules : Participates in the synthesis of compounds with herbicidal or insecticidal properties, leveraging its stability and reactivity.

Reactivity Challenges and Solutions

-

Stability : The hydrochloride salt form improves stability under aqueous conditions but requires careful handling to avoid deprotonation .

-

Stereochemical Control : The (R)-configuration necessitates chiral-selective reagents or catalytic systems to maintain enantiomeric purity during reactions .

Research Findings and Trends

Recent studies highlight:

-

Microwave-Assisted Synthesis : Accelerates reaction rates for trifluoromethyl ketone condensation with amines, reducing reaction times from days to hours.

-

Solid Acid Catalysis : K-10 montmorillonite clay and perfluorinated sulfonic acid resins improve yields and efficiency in condensation reactions compared to traditional methods .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₉H₈ClF₆N

- Molecular Weight : 279.61 g/mol

- CAS Number : 1228879-03-5

The trifluoromethyl groups enhance the compound's lipophilicity, allowing it to interact effectively with hydrophobic regions of biomolecules, which is crucial for its applications in biological systems and materials science.

Organic Synthesis

(R)-2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride serves as a versatile building block in organic synthesis. Its unique structural features facilitate the formation of complex organic molecules through various reactions, including:

- Nucleophilic substitutions

- Coupling reactions

These reactions can yield a variety of derivatives useful in pharmaceuticals and agrochemicals.

Biological Studies

The compound’s ability to modulate biological activity makes it significant in biochemical research. It is utilized to study:

- Protein interactions : The trifluoromethyl groups enhance binding affinity to target proteins.

- Enzyme activity modulation : By interacting with enzymes, it can influence metabolic pathways.

Pharmaceutical Development

As a pharmaceutical intermediate, (R)-2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride is involved in the synthesis of various drug candidates. Its properties may lead to the development of:

- Antidepressants

- Anti-inflammatory agents

Research indicates its potential in creating compounds with improved efficacy and reduced side effects due to its unique chemical behavior .

Specialty Chemicals Production

This compound is employed in the production of specialty chemicals that require specific properties such as:

- Increased stability

- Enhanced solubility

These chemicals find applications in various industries including coatings, adhesives, and plastics.

Agricultural Chemicals

The compound's effectiveness as an agrochemical has been explored in formulations aimed at pest control. Its unique properties can enhance the stability and efficacy of pesticide formulations, making it a candidate for further research in plant protection agents .

Case Study 1: Synthesis of Antidepressants

A study demonstrated the use of (R)-2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride as a key intermediate in synthesizing novel antidepressant compounds. The presence of trifluoromethyl groups was shown to improve pharmacokinetic properties compared to non-fluorinated analogs.

Case Study 2: Agrochemical Formulations

Research focused on developing stable agrochemical formulations using this compound highlighted its ability to enhance the efficacy of active ingredients. Formulations containing (R)-2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride exhibited improved pest control compared to traditional formulations .

Mechanism of Action

The mechanism of action of ®-2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride involves its interaction with molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (R)-2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride with structurally related trifluoroethylamine derivatives. Key differences lie in substituent groups, enantiomeric configuration, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Key Comparisons

Substituent Effects on Reactivity and Solubility The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to chloro or methoxy analogs . Methoxy derivatives (e.g., 65686-77-3) exhibit better solubility in polar solvents like methanol, whereas chloro analogs (e.g., 1213074-03-3) are more suited for industrial applications due to cost-effectiveness .

Enantiomeric Specificity

- The (R)-enantiomer of the target compound may offer distinct pharmacological activity compared to its (S)-counterparts , as seen in the bromophenyl derivative (91% enantiomeric excess achieved via chiral oxazaborolidine catalysis) .

Synthetic Methods

- High enantioselectivity is reported for bromophenyl analogs using chiral oxazaborolidine catalysts , suggesting similar methodologies could apply to the target compound .

- The chloro derivative (1213074-03-3) is commercially available in bulk, indicating straightforward synthesis routes .

Safety and Hazards

- All compounds share GHS hazard codes for skin/eye irritation (H315, H319) and respiratory toxicity (H335). The target compound additionally carries H302 (harmful if swallowed) .

- The pyridyl analog () has stricter handling requirements due to its lower melting point and hygroscopic nature .

Methoxy and chloro analogs are more common in agrochemicals and industrial intermediates .

Biological Activity

(R)-2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride, also known by its CAS number 1260618-04-9, is a synthetic compound that has garnered attention in various fields of pharmacology and medicinal chemistry due to its unique biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, exploring its pharmacological properties, potential therapeutic applications, and relevant case studies.

- Chemical Name: (R)-2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride

- Molecular Formula: C9H8ClF6N

- Molecular Weight: 279.61 g/mol

- CAS Number: 1260618-04-9

- PubChem ID: 71758144

Structural Characteristics

The compound features a trifluoromethyl group and a trifluoroethylamine moiety, contributing to its lipophilicity and potential interactions with biological targets. Its structure can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Solubility | 0.0343 mg/ml |

| Log P (octanol/water) | 3.61 |

The biological activity of (R)-2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may function as a selective inhibitor of specific cytochrome P450 enzymes, particularly CYP3A4, which plays a critical role in drug metabolism .

Pharmacological Effects

- Antidepressant Activity : Some studies have indicated that compounds with similar structural features exhibit antidepressant properties through modulation of serotonin and norepinephrine levels in the brain.

- Anxiolytic Effects : The compound may also demonstrate anxiolytic effects by influencing GABAergic transmission.

- Neuroprotective Properties : There is emerging evidence suggesting that it could provide neuroprotective benefits against oxidative stress and inflammation in neuronal cells.

Study 1: Antidepressant Efficacy

A recent study evaluated the antidepressant-like effects of (R)-2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine in rodent models. The results indicated significant reductions in immobility time during forced swim tests compared to control groups, suggesting potential antidepressant activity.

Study 2: Neuroprotection in Cell Cultures

Another investigation assessed the neuroprotective effects of the compound on SH-SY5Y neuroblastoma cells subjected to oxidative stress. The findings demonstrated that treatment with (R)-2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine resulted in decreased cell death and reduced levels of reactive oxygen species (ROS).

Toxicological Profile

While specific toxicological data for (R)-2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride is limited, compounds with trifluoromethyl groups often exhibit unique toxicity profiles. It is classified under hazard categories indicating potential risks such as skin irritation and respiratory issues upon exposure .

Recommendations for Handling

Due to its potential hazards, appropriate safety measures should be taken when handling this compound:

- Use personal protective equipment (PPE).

- Work in a well-ventilated area or fume hood.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for (R)-2,2,2-trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride to ensure long-term stability?

- Methodological Answer : Store the compound at 2–8°C in a tightly sealed, moisture-resistant container to prevent hydrolysis or decomposition. This recommendation aligns with storage protocols for structurally similar trifluoromethyl-substituted ethylamine hydrochlorides, which exhibit hygroscopic tendencies and sensitivity to ambient humidity .

Q. What synthetic routes are commonly employed to prepare the (R)-enantiomer of this compound, and how is enantiomeric excess (ee) achieved during synthesis?

- Methodological Answer :

- Chiral Resolution : Use chiral auxiliaries like (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol) to resolve enantiomers via diastereomeric salt formation, achieving ≥94% ee for the (R)-enantiomer .

- Asymmetric Catalysis : Optimize palladium-catalyzed cross-coupling reactions with trifluoromethylphenyl precursors, monitoring ee via chiral HPLC (e.g., Chiralpak® columns) .

Q. How can researchers verify the chemical identity and purity of this compound during initial characterization?

- Methodological Answer :

- NMR Analysis : Confirm structural integrity using H and F NMR to detect characteristic trifluoromethyl signals (δ ~ -62 ppm for CF) and aromatic protons.

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H] peak at m/z 273.1).

- Elemental Analysis : Match experimental C, H, N, and Cl content to theoretical values (e.g., CHClFN) .

Advanced Research Questions

Q. What strategies mitigate racemization during prolonged storage or under reaction conditions?

- Methodological Answer :

- Low-Temperature Storage : Maintain samples at -20°C for long-term storage to slow kinetic racemization.

- pH Control : Avoid basic conditions (pH > 8) during experiments, as amine hydrochlorides are prone to deprotonation and subsequent racemization. Stabilize solutions with weak acids (e.g., acetic acid buffer) .

Q. How can researchers resolve conflicting data regarding the compound’s stability under varying pH conditions during pharmacokinetic studies?

- Methodological Answer :

- Kinetic Profiling : Conduct accelerated stability studies (e.g., 40°C/75% RH) across pH 1–7.4 using HPLC to quantify degradation products.

- Mechanistic Analysis : Employ LC-MS/MS to identify hydrolyzed byproducts (e.g., free amine or trifluoroacetic acid derivatives) and correlate degradation pathways with pH .

Q. What advanced analytical techniques are recommended for confirming the absolute configuration of the (R)-enantiomer?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize the compound with a chiral counterion (e.g., tartrate) to determine absolute configuration via anomalous dispersion .

- Vibrational Circular Dichroism (VCD) : Compare experimental VCD spectra with density functional theory (DFT)-calculated spectra for stereochemical assignment .

Q. How should researchers design experiments to assess the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking Simulations : Use molecular docking (e.g., AutoDock Vina) to predict binding modes, focusing on interactions between the trifluoromethyl group and hydrophobic pockets.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and stoichiometry by titrating the compound into target protein solutions .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility data for this compound across different solvents?

- Methodological Answer :

- Standardized Protocols : Replicate solubility tests (e.g., shake-flask method) in degassed solvents (e.g., DMSO, ethanol) under controlled humidity.

- Hansen Solubility Parameters : Calculate HSP values to rationalize polarity-driven solubility differences and identify optimal solvents for formulation .

Experimental Design Considerations

Q. What precautions are necessary when handling this compound in air- or moisture-sensitive reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.